molecular formula C26H29N9O5 B11665787 2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine

2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine

Katalognummer: B11665787
Molekulargewicht: 547.6 g/mol
InChI-Schlüssel: FMEKDCNYZPGPQW-OVVQPSECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with piperidinyl groups and a hydrazinyl linkage to a dinitrophenoxybenzylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and piperidine under controlled conditions.

    Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced via a reaction between the triazine core and hydrazine hydrate.

    Attachment of the Dinitrophenoxybenzylidene Moiety: The final step involves the condensation of the hydrazinyl-triazine intermediate with 2,4-dinitrophenoxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups on the dinitrophenoxy moiety, converting them to amino groups.

    Substitution: The triazine ring and piperidinyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Amino derivatives of the dinitrophenoxy moiety.

    Substitution: Functionalized triazine derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Biological Probes: Used as a probe in biochemical assays to study enzyme activities or protein interactions.

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Medicine

    Therapeutics: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Diagnostics: Utilized in diagnostic assays for detecting specific biomolecules.

Industry

    Polymer Synthesis: Used in the synthesis of specialized polymers with desired mechanical and chemical properties.

Wirkmechanismus

The mechanism of action of 2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. For example, its hydrazinyl group can form covalent bonds with enzyme active sites, inhibiting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-4,6-di(morpholin-1-yl)-1,3,5-triazine
  • 2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine

Uniqueness

Compared to similar compounds, 2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine exhibits unique properties due to the presence of piperidinyl groups, which can enhance its stability and bioactivity

Eigenschaften

Molekularformel

C26H29N9O5

Molekulargewicht

547.6 g/mol

IUPAC-Name

N-[(E)-[4-(2,4-dinitrophenoxy)phenyl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C26H29N9O5/c36-34(37)20-9-12-23(22(17-20)35(38)39)40-21-10-7-19(8-11-21)18-27-31-24-28-25(32-13-3-1-4-14-32)30-26(29-24)33-15-5-2-6-16-33/h7-12,17-18H,1-6,13-16H2,(H,28,29,30,31)/b27-18+

InChI-Schlüssel

FMEKDCNYZPGPQW-OVVQPSECSA-N

Isomerische SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N5CCCCC5

Kanonische SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N5CCCCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.